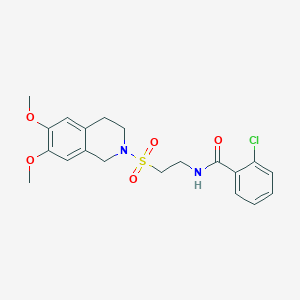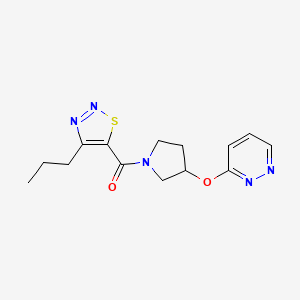
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazole nucleus, which is a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . This structure exhibits a wide variety of biological activity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Synthesis and Anticancer Activity : Compounds similar to "(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone" have been synthesized for their potential anticancer and antimicrobial activities. For example, derivatives involving heterocyclic entities like oxazole, pyrazoline, and pyridine have been studied for their efficacy against cancer cell lines and pathogenic bacterial and fungal strains. These compounds' molecular structures were elucidated using spectroanalytical techniques, highlighting their potential as biologically active molecules (Katariya, Vennapu, & Shah, 2021).
Antitubercular and Antifungal Activity : Another study explored the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, demonstrating significant antitubercular and antifungal activities. This research underscores the therapeutic potential of thiadiazole derivatives in treating infectious diseases (Syed, Ramappa, & Alegaon, 2013).
Antimicrobial and Antioxidant Activities : The antimicrobial and antioxidant properties of pyrazole derivatives, which share structural similarities with the compound of interest, have been investigated. These studies reveal the compounds' moderate activities against various bacterial and fungal strains, along with their radical scavenging abilities, providing insights into their potential use in developing new antimicrobial and antioxidant agents (Lynda, 2021).
Material Science Applications
Optical Properties and Material Development : Research into 1,3-diarylated imidazo[1,5-a]pyridine derivatives showcases their utility in creating luminescent materials with significant Stokes' shifts and quantum yields. These findings suggest potential applications in developing low-cost luminescent materials for various technological applications (Volpi et al., 2017).
Eigenschaften
IUPAC Name |
(4-propylthiadiazol-5-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-2-4-11-13(22-18-16-11)14(20)19-8-6-10(9-19)21-12-5-3-7-15-17-12/h3,5,7,10H,2,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKXVJKFBIMNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

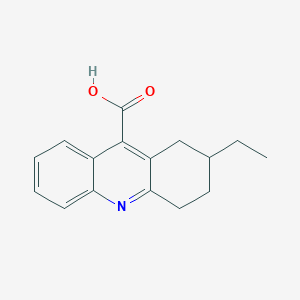
![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2843159.png)
![N-(3-methoxypropyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2843160.png)
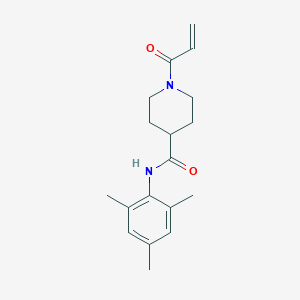
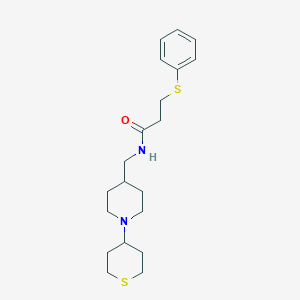
![1-butyl-2-[(E)-[(3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2843165.png)
![2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylth io))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2843169.png)
![4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2843172.png)
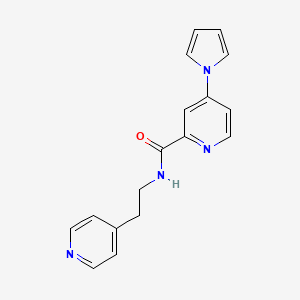
![4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol](/img/structure/B2843175.png)

